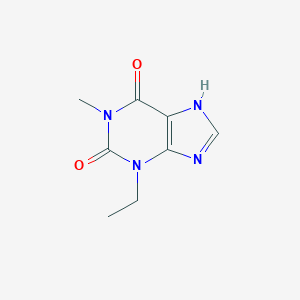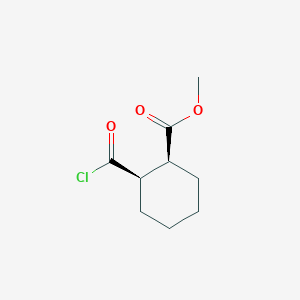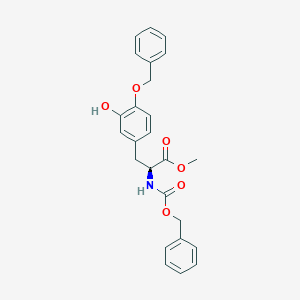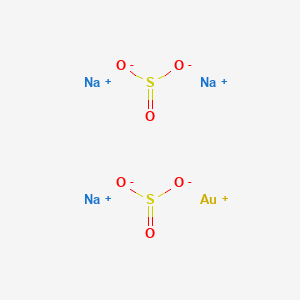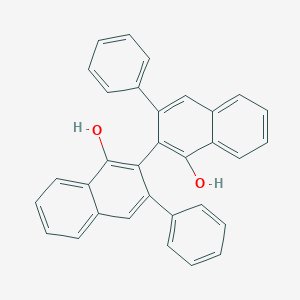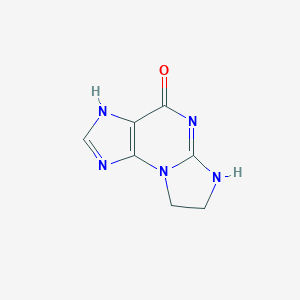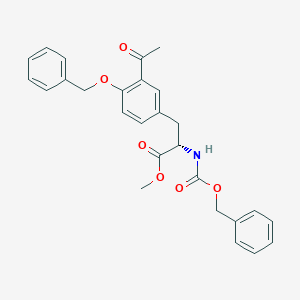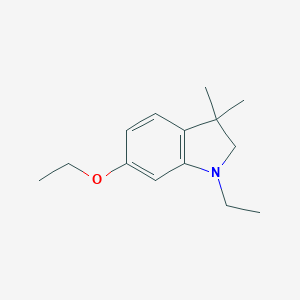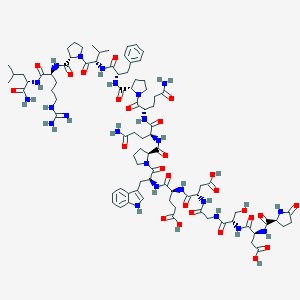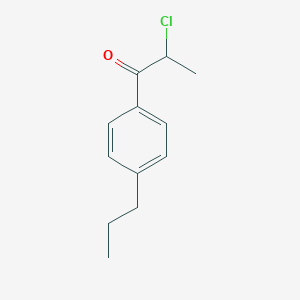
Benzene, 1-(1-methylethyl)-2-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methylethyl)-2-propyl, also known as isopropylbenzene, is an organic compound with the molecular formula C10H14. It is a colorless liquid with a sweet odor and is commonly used as a solvent in various industrial applications. In recent years, there has been significant scientific research focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of isopropylbenzene.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-methylethyl)-2-propylzene is not well understood. However, it is believed to act as a central nervous system depressant, similar to other aromatic hydrocarbons. It has been shown to have sedative effects in animal studies, and there is evidence to suggest that it may have anesthetic properties.
Biochemische Und Physiologische Effekte
Isopropylbenzene has been shown to have toxic effects on the liver and kidneys in animal studies. It has also been shown to cause respiratory irritation and damage to the lungs in high concentrations. Long-term exposure to Benzene, 1-(1-methylethyl)-2-propylzene has been linked to an increased risk of cancer, particularly in workers exposed to the compound in industrial settings.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropylbenzene is a useful solvent in laboratory experiments due to its high solubility and low toxicity. However, it is important to note that it is a volatile compound and can be hazardous if not handled properly. It is also relatively expensive compared to other solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into Benzene, 1-(1-methylethyl)-2-propylzene. One potential area of interest is its use as a fuel additive, particularly in the aviation industry. Additionally, there is potential for the development of new pharmaceuticals that utilize Benzene, 1-(1-methylethyl)-2-propylzene as a solvent. Finally, further research into the toxic effects of Benzene, 1-(1-methylethyl)-2-propylzene could help to identify ways to mitigate its risks in industrial settings.
Synthesemethoden
The most common method for synthesizing Benzene, 1-(1-methylethyl)-2-propylzene is through the alkylation of benzene with propylene using an acid catalyst such as aluminum chloride. This reaction results in the formation of Benzene, 1-(1-methylethyl)-2-propylzene and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Wissenschaftliche Forschungsanwendungen
Isopropylbenzene has been extensively studied for its potential use as a fuel additive due to its high octane rating and low volatility. It has also been investigated for its use in the production of various chemicals such as phenol and acetone. Additionally, it has been studied for its use as a solvent in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
126028-50-0 |
|---|---|
Produktname |
Benzene, 1-(1-methylethyl)-2-propyl |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-propan-2-yl-2-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
InChI-Schlüssel |
XNVONTNIANKYKT-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(C)C |
Kanonische SMILES |
CCCC1=CC=CC=C1C(C)C |
Synonyme |
Benzene, 1-(1-methylethyl)-2-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




